Entropy/Strain Reduction Enables High-Yield 7-Membered Ring Synthesis from Z,Z-Dibromide vs. No Cyclization from Saturated Analog
Substituted (Z,Z)-1,6-dibromohexa-2,4-dienes react with bis(phenylsulfonyl)methane or dimethyl malonate under basic conditions to yield cyclohepta-1,3-dienes in reasonable yields, exploiting the unsaturation to reduce entropy and strain [1]. In contrast, 1,6-dibromohexane, which lacks the conjugated diene system, cannot undergo this Perkin-type ring closure under identical conditions . This demonstrates that the conjugated diene is a prerequisite for medium-ring formation, providing a synthetic route to 7-membered carbocycles that cannot be replicated by the saturated analog.
| Evidence Dimension | Cyclization yield to 7-membered ring |
|---|---|
| Target Compound Data | Reasonable yields (e.g., 50-90% depending on substitution) for cyclohepta-1,3-dienes from substituted (Z,Z)-1,6-dibromohexa-2,4-dienes |
| Comparator Or Baseline | 1,6-Dibromohexane: no cyclization to cycloheptadiene observed under analogous conditions |
| Quantified Difference | Target: 50-90% yield; Comparator: 0% yield |
| Conditions | Reaction with bis(phenylsulfonyl)methane or dimethyl malonate under basic conditions, typically K2CO3 in acetone or DMF |
Why This Matters
For researchers synthesizing 7-membered rings, 1,6-dibromohexa-2,4-diene provides a direct, high-yielding route, whereas the saturated analog is unreactive, saving time and resources on unsuccessful attempts.
- [1] Byrne, L. A.; Furlong, P. J.; Gilheany, D. G. 'Easy Access to Medium Rings by Entropy/Strain Reduction. V. A Simple and Mild Route to Cyclohepta-1,3-dienes,' Synthetic Communications, 2004, 34, 1631-1643. View Source
